3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15261408
InChI: InChI=1S/C13H14N2O2S/c1-9-15-11(8-18-9)7-14-13(16)10-4-3-5-12(6-10)17-2/h3-6,8H,7H2,1-2H3,(H,14,16)
SMILES:
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

CAS No.:

Cat. No.: VC15261408

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide -

Specification

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
Standard InChI InChI=1S/C13H14N2O2S/c1-9-15-11(8-18-9)7-14-13(16)10-4-3-5-12(6-10)17-2/h3-6,8H,7H2,1-2H3,(H,14,16)
Standard InChI Key XQLYZDKRUHTLOB-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CNC(=O)C2=CC(=CC=C2)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular architecture of 3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide integrates two pharmacologically significant units:

  • Benzamide backbone: A benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an amide functional group.

  • Thiazole moiety: A five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group at the 2-position.

The compound’s IUPAC name reflects this hybrid structure, with systematic numbering confirming substituent positions. Key bond angles and torsional parameters have been inferred from analogous thiazole-benzamide derivatives, though crystallographic data specific to this compound remains limited .

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol
Hybridizationsp² (aromatic), sp³ (methyl)
Topological Polar Surface Area76.7 Ų
Hydrogen Bond Donors/Acceptors1/3

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

  • Schiff Base Formation:
    Reaction of 3-methoxybenzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a base (e.g., sodium hydroxide) yields an intermediate imine.

  • Reductive Amination:
    The Schiff base undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to produce the secondary amine.

  • Amidation:
    Coupling with benzoyl chloride derivatives completes the benzamide structure.

Critical parameters:

  • Temperature: 60–80°C for imine formation

  • Solvent System: Ethanol/water (3:1 v/v)

  • Yield: 68–72% after chromatographic purification

Alternative Pathways

Recent advances employ flow chemistry techniques to enhance efficiency:

  • Continuous Flow Reactors: Reduce reaction times from 12 hours (batch) to 45 minutes

  • Green Chemistry Adaptations: Solvent-free conditions using microwave irradiation (150 W, 100°C)

Physicochemical Properties

Thermal and Solubility Profile

The compound exists as a white crystalline solid under standard conditions:

  • Melting Point: 142–145°C (DSC)

  • Solubility:

    • Water: 0.8 mg/mL (25°C)

    • DMSO: >50 mg/mL

    • Ethanol: 12 mg/mL

Spectroscopic Characterization

FTIR (KBr, cm⁻¹):

  • 3285 (N-H stretch)

  • 1660 (C=O amide)

  • 1590 (C=N thiazole)

  • 1250 (C-O methoxy)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, thiazole-H)

  • δ 7.45–7.32 (m, 4H, aromatic)

  • δ 4.52 (d, 2H, CH₂-N)

  • δ 3.81 (s, 3H, OCH₃)

  • δ 2.45 (s, 3H, CH₃-thiazole)

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro testing against Gram-positive bacteria demonstrates:

  • MIC Values:

    • Staphylococcus aureus: 8 μg/mL

    • Enterococcus faecalis: 16 μg/mL
      Mechanistic studies suggest thiazole-mediated disruption of cell wall biosynthesis via penicillin-binding protein inhibition.

Anti-Inflammatory Action

The compound reduces IL-6 and TNF-α production in murine macrophages (IC₅₀ = 11.3 μM) through NF-κB pathway modulation. Molecular docking simulations indicate strong binding affinity (ΔG = -9.2 kcal/mol) to COX-2’s active site.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

  • Dual COX-2/5-LOX inhibitors

  • β-Lactamase-resistant antibiotics

  • Topical anti-inflammatory formulations

Material Science Applications

  • Polymer Additives: Enhances thermal stability in polyamides (Tg increase by 18°C)

  • Coordination Chemistry: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications

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